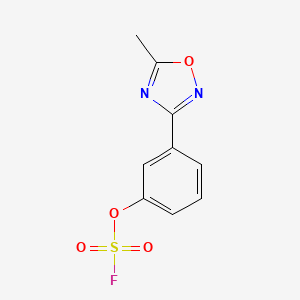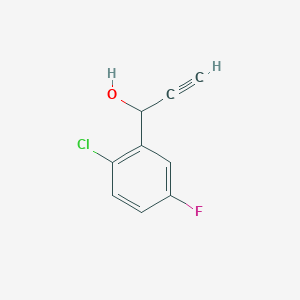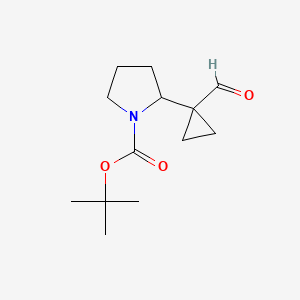![molecular formula C16H17N3O B2541072 1-[2-(3,4-ジヒドロイソキノリン-2(1H)-イル)-4-メチルピリミジン-5-イル]エタノン CAS No. 903475-61-6](/img/structure/B2541072.png)
1-[2-(3,4-ジヒドロイソキノリン-2(1H)-イル)-4-メチルピリミジン-5-イル]エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.332. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
植物病害管理における抗オオミケツ活性
3,4-ジヒドロイソキノリン-1(2H)-オンの天然骨格は、植物病害管理のために利用されてきました。研究者らは、カスターニョーリ-クッシュマン反応を用いて、この骨格の誘導体を59種類合成しました。これらの誘導体の中で、化合物I23は、植物病原菌Pythium recalcitransに対して顕著な抗オオミケツ活性を示しました。そのin vitroでの効力(EC50値は14μM)は、市販の殺菌剤ヒメキサゾールを凌駕しました。さらに、I23は、in vivoでの予防効果も顕著に示しました。 メカニズム研究によると、I23はP. recalcitransの生体膜系を破壊すると考えられています .
抗腫瘍および抗酸化作用
3,4-ジヒドロイソキノリン-1(2H)-オンと構造的に関連するキナゾリン-4(1H)-オンは、抗腫瘍および抗酸化作用について調査されてきました。 これらの化合物は、癌治療および酸化ストレス管理における潜在的な治療薬としての可能性を秘めています .
アルドケトレダクターゼAKR1C3の阻害
化合物3-(3,4-ジヒドロイソキノリン-2(1H)-イルスルホニル)安息香酸は、アルドケトレダクターゼAKR1C3の強力な(ナノモル濃度)かつアイソフォーム選択的な(1500倍)阻害剤として出現しました。 この酵素は、乳がんと前立腺がんの両方の研究において注目されています .
抗菌および抗真菌作用
安息香酸とフェノール薬理フォアを導入することで設計された一連の2-アリール-3,4-ジヒドロイソキノリン-2-イウムは、抗真菌活性を示しました。化合物2、4、5、7、および8は、Alternaria alternataに対して強い阻害率を示し、一方、2、3、7、8、14、15、および23は、Colletotrichum lunataに対して強力な活性を示しました。 化合物8は、Pyricularia oryzaeに対して優れた活性を示しました .
5-ヒドロキシトリプタミン(5-HT)受容体リガンド
キナゾリン-4(1H)-オンとの構造的な類似性を考えると、この化合物は5-HT受容体と相互作用する可能性があります。セロトニンシグナルに対するその効果に関する研究は、新しい治療法の可能性を明らかにする可能性があります。
要約すると、1-[2-(3,4-ジヒドロイソキノリン-2(1H)-イル)-4-メチルピリミジン-5-イル]エタノンは、植物病害管理から癌研究まで、さまざまな科学分野で有望な存在です。その多面的な特性は、調査と潜在的な応用のインスピレーションを与え続けています。 詳細が必要な場合や、その他の質問がある場合は、お気軽にお問い合わせください! 😊 .
作用機序
Target of Action
The primary target of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Pharmacokinetics
The compound shows good cellular potency , suggesting it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This inhibition could potentially be beneficial in the treatment of diseases such as breast and prostate cancer where AKR1C3 is a target of interest .
特性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-15(12(2)20)9-17-16(18-11)19-8-7-13-5-3-4-6-14(13)10-19/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIWFZHRCVKVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-(4-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2540991.png)




![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)

![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)
![N-benzyl-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2541004.png)
![3-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B2541005.png)
![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2541007.png)



